molecular formula C26H26N2O5 B115800 alpha-((2-((4-Carboxyphenyl)amino)-2-oxo-1-(phenylmethyl)ethyl)amino)benzenebutanoic acid CAS No. 140400-20-0

alpha-((2-((4-Carboxyphenyl)amino)-2-oxo-1-(phenylmethyl)ethyl)amino)benzenebutanoic acid

カタログ番号 B115800
CAS番号: 140400-20-0
分子量: 446.5 g/mol
InChIキー: PBJMSFZKOFKHIE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Alpha-((2-((4-Carboxyphenyl)amino)-2-oxo-1-(phenylmethyl)ethyl)amino)benzenebutanoic acid, also known as CB-1158, is a small molecule inhibitor that targets the enzyme arginase. Arginase is an enzyme that converts the amino acid arginine into ornithine and urea. CB-1158 inhibits arginase, leading to an accumulation of arginine in the tumor microenvironment, which can help to activate immune cells and enhance the anti-tumor immune response.

作用機序

Alpha-((2-((4-Carboxyphenyl)amino)-2-oxo-1-(phenylmethyl)ethyl)amino)benzenebutanoic acid inhibits arginase, which is an enzyme that converts arginine into ornithine and urea. By inhibiting arginase, this compound can increase the levels of arginine in the tumor microenvironment. This can activate immune cells such as T cells and natural killer cells, which can enhance the anti-tumor immune response.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to increase the levels of arginine in the tumor microenvironment, which can activate immune cells and enhance the anti-tumor immune response. This compound has also been shown to reduce the levels of myeloid-derived suppressor cells, which can suppress the immune response and promote tumor growth.

実験室実験の利点と制限

Alpha-((2-((4-Carboxyphenyl)amino)-2-oxo-1-(phenylmethyl)ethyl)amino)benzenebutanoic acid has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and tested in vitro and in vivo. This compound has also been shown to enhance the efficacy of other cancer therapies, such as immune checkpoint inhibitors and chemotherapy. However, this compound has some limitations for lab experiments. It has a short half-life and requires frequent dosing, which can be challenging for in vivo studies. This compound also has limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.

将来の方向性

There are several future directions for the study of alpha-((2-((4-Carboxyphenyl)amino)-2-oxo-1-(phenylmethyl)ethyl)amino)benzenebutanoic acid. One area of research is the development of more potent and selective arginase inhibitors. Another area of research is the optimization of dosing regimens for this compound to maximize its efficacy and minimize toxicity. Additionally, the combination of this compound with other cancer therapies, such as immune checkpoint inhibitors and chemotherapy, is an area of active research. Finally, the clinical development of this compound for the treatment of cancer is an important future direction.

合成法

The synthesis of alpha-((2-((4-Carboxyphenyl)amino)-2-oxo-1-(phenylmethyl)ethyl)amino)benzenebutanoic acid involves several steps. The first step is the synthesis of N-(4-carboxyphenyl)glycine, which is then coupled with 2-(tert-butoxycarbonylamino)ethylamine to form N-(2-((tert-butoxycarbonyl)amino)ethyl)-N-(4-carboxyphenyl)glycine. This compound is then coupled with 4-(bromomethyl)benzoic acid to form N-(2-((tert-butoxycarbonyl)amino)ethyl)-N-(4-((4-carboxyphenyl)amino)-2-oxo-1-(phenylmethyl)ethyl)benzamide. Finally, the tert-butoxycarbonyl protecting group is removed to yield this compound.

科学的研究の応用

Alpha-((2-((4-Carboxyphenyl)amino)-2-oxo-1-(phenylmethyl)ethyl)amino)benzenebutanoic acid has been extensively studied for its potential as an anti-cancer therapy. Preclinical studies have shown that this compound can enhance the anti-tumor immune response by increasing the levels of arginine in the tumor microenvironment, which can activate immune cells such as T cells and natural killer cells. This compound has also been shown to enhance the efficacy of other cancer therapies, such as immune checkpoint inhibitors and chemotherapy.

特性

CAS番号

140400-20-0

分子式

C26H26N2O5

分子量

446.5 g/mol

IUPAC名

4-[[2-[(1-carboxy-3-phenylpropyl)amino]-3-phenylpropanoyl]amino]benzoic acid

InChI

InChI=1S/C26H26N2O5/c29-24(27-21-14-12-20(13-15-21)25(30)31)23(17-19-9-5-2-6-10-19)28-22(26(32)33)16-11-18-7-3-1-4-8-18/h1-10,12-15,22-23,28H,11,16-17H2,(H,27,29)(H,30,31)(H,32,33)

InChIキー

PBJMSFZKOFKHIE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCC(C(=O)O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)O

正規SMILES

C1=CC=C(C=C1)CCC(C(=O)O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)O

同義語

CFP-F-PAB
N-((1RS)-carboxy-3-phenylpropyl)phe-para-aminobenzoate
N-(1-carboxy-3-phenylpropyl)phenylalanine-4-aminobenzoate

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。